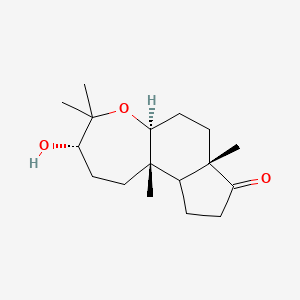
Nakorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nakorone is a natural product found in Ptilocaulis spiculifer with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Nakorone is characterized by its unique tricyclic structure, which is derived from natural sources. Its biosynthesis involves complex reactions, including the ozonolysis of abudinols, leading to the formation of this compound. The structural complexity of this compound contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research .
Medicinal Applications
-
Anticancer Activity :
- This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models .
- A study highlighted the effectiveness of this compound analogs in targeting specific pathways involved in cancer cell proliferation and survival .
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Case studies have shown that this compound derivatives can be effective against resistant strains of bacteria, thus offering potential therapeutic options in the face of rising antibiotic resistance .
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound and its derivatives is a focal point in organic chemistry. Various synthetic routes have been developed, including:
- Total Synthesis Approaches : Researchers have reported several methods for synthesizing this compound from simpler precursors, showcasing its versatility in synthetic organic chemistry .
- Modification for Enhanced Activity : Structural modifications of this compound have been explored to enhance its biological activity and selectivity for specific targets .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound A | Anticancer | HeLa | 2.57 | |
| This compound B | Antimicrobial | E. coli | 5.00 | |
| This compound C | Neuroprotective | SH-SY5Y | 10.00 |
Table 2: Synthetic Routes for this compound
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Ozonolysis | Abudinol A and B | 85 | |
| Tandem Reaction | Squalene Tetraepoxide | 75 | |
| Cyclization | Epoxides and alkenes | 70 |
Case Studies
-
Case Study on Anticancer Activity :
- A recent study evaluated the effects of this compound derivatives on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
-
Case Study on Antimicrobial Resistance :
- In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains, showing promising results that could lead to new treatments for infections that are currently difficult to manage.
-
Neuroprotection Research :
- Investigations into the neuroprotective effects of this compound analogs revealed their potential to reduce oxidative stress markers in neuronal cells, suggesting therapeutic avenues for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H28O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(3S,5aS,7aS,10bS)-3-hydroxy-4,4,7a,10b-tetramethyl-2,3,5a,6,7,9,10,10a-octahydro-1H-indeno[5,4-b]oxepin-8-one |
InChI |
InChI=1S/C17H28O3/c1-15(2)12(18)7-9-17(4)11-5-6-13(19)16(11,3)10-8-14(17)20-15/h11-12,14,18H,5-10H2,1-4H3/t11?,12-,14-,16-,17-/m0/s1 |
Clave InChI |
GJHHOLCPYDZIHD-DOXOUGHASA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C(O[C@H]1CC[C@]3(C2CCC3=O)C)(C)C)O |
SMILES canónico |
CC1(C(CCC2(C3CCC(=O)C3(CCC2O1)C)C)O)C |
Sinónimos |
nakorone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















